
2-Hydrazinyl-5-methyl-4-nitropyridine
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Overview
Description
2-Hydrazinyl-5-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H8N4O2. It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives followed by hydrazinolysis. One common method includes the nitration of 5-methylpyridine to form 5-methyl-4-nitropyridine, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrazine hydrate.
Substitution: The hydrazinyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of the nitro group.
Organic Solvents: Commonly used in substitution reactions.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
2-Hydrazinyl-5-methyl-4-nitropyridine is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methyl-4-nitropyridine involves its interaction with molecular targets through its hydrazinyl and nitro groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and redox reactions .
Comparison with Similar Compounds
Biological Activity
2-Hydrazinyl-5-methyl-4-nitropyridine (C6H9N3O2) is a pyridine derivative characterized by a hydrazine group at the second position, a methyl group at the fifth position, and a nitro group at the fourth position. This unique structural arrangement contributes to its significant biological activities, including antimicrobial properties and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Structural Features:
- Hydrazine Group: Enhances reactivity and potential for forming covalent bonds with biological targets.
- Methyl Group: Influences lipophilicity and solubility.
- Nitro Group: May contribute to biological activity through redox reactions.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. The compound has been investigated for its ability to inhibit the growth of several bacterial and fungal strains.
Antimicrobial Properties
Studies have shown that this compound possesses significant antibacterial and antifungal activities. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in microbial enzymes, disrupting their function.
Table 1: Antimicrobial Activity Data
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.0195 mg/mL | High |
Escherichia coli | 0.025 mg/mL | High |
Candida albicans | 0.039 mg/mL | Moderate |
Bacillus subtilis | 0.0048 mg/mL | High |
The compound has shown particularly strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes through covalent bonding. This interaction can lead to enzyme inhibition, which is crucial for its therapeutic potential.
Case Studies
- Inhibition of CDK2/Cyclin Complexes:
- Antifungal Activity Assessment:
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound in drug development. The unique combination of functional groups allows for diverse interactions with biological targets, making it an attractive candidate for further research.
Table 2: Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Similarity Level |
---|---|---|
2-Hydrazinylpyridine | Hydrazine at position 2 | High |
2-Hydrazinyl-3-methylpyridine | Methyl at position 3 | Moderate |
2-Hydrazinyl-4-methylpyridine | Methyl at position 4 | Moderate |
2-Hydrazinyl-5-nitropyridine | Nitro at position 5 | High |
The structural uniqueness of this compound enhances its reactivity profile compared to similar compounds, potentially leading to improved therapeutic applications .
Properties
Molecular Formula |
C6H8N4O2 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(5-methyl-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O2/c1-4-3-8-6(9-7)2-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
NFMHJULPDFCVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])NN |
Origin of Product |
United States |
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